5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione
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Overview
Description
5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione is a heterocyclic compound containing a thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of thiophene derivatives, including 5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry and material science . In medicinal chemistry, thiophene derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties . In material science, they are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione involves its interaction with specific molecular targets and pathways . In medicinal applications, it may interact with enzymes or receptors involved in inflammatory or cancer pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione include other thiophene derivatives such as suprofen and articaine . These compounds share the thiophene ring structure but differ in their substituents and specific applications. The uniqueness of this compound lies in its specific substituents, which may confer unique properties and applications compared to other thiophene derivatives.
Properties
CAS No. |
65127-81-3 |
---|---|
Molecular Formula |
C13H21NS2 |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
5-ethyl-3-(hexyliminomethyl)thiophene-2-thiol |
InChI |
InChI=1S/C13H21NS2/c1-3-5-6-7-8-14-10-11-9-12(4-2)16-13(11)15/h9-10,15H,3-8H2,1-2H3 |
InChI Key |
CVLMALGYFSRLFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN=CC1=C(SC(=C1)CC)S |
Origin of Product |
United States |
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